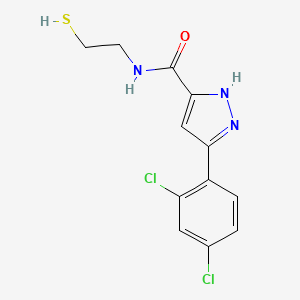![molecular formula C21H28ClN5O3S B10946614 [4-(4-chlorobenzyl)piperazin-1-yl]{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B10946614.png)
[4-(4-chlorobenzyl)piperazin-1-yl]{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further connected to a methanone group through a sulfonyl linkage. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE typically involves multiple steps:
Formation of the Chlorobenzyl Piperazine Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with piperazine under basic conditions to form 4-(4-chlorobenzyl)piperazine.
Sulfonylation: The intermediate is then reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Methanone Formation: The final step involves the reaction of the sulfonylated intermediate with a suitable reagent to form the methanone group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or alde
Properties
Molecular Formula |
C21H28ClN5O3S |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C21H28ClN5O3S/c1-24-16-20(13-23-24)31(29,30)27-8-2-3-18(15-27)21(28)26-11-9-25(10-12-26)14-17-4-6-19(22)7-5-17/h4-7,13,16,18H,2-3,8-12,14-15H2,1H3 |
InChI Key |
WQFQGXNYNKSQHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-oxoquinazolin-3(4H)-yl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide](/img/structure/B10946533.png)
methanone](/img/structure/B10946539.png)
![2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10946541.png)
![2-(4-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10946549.png)
![2,3-dimethoxy-6-({2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]hydrazinyl}carbonyl)benzoic acid](/img/structure/B10946559.png)
![(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10946564.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10946581.png)
![3-[(4-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B10946583.png)

![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}butanamide](/img/structure/B10946588.png)
![2-{[(2,4-Difluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10946595.png)
![(2E)-N-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10946601.png)
![(2E)-3-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10946605.png)
methanone](/img/structure/B10946611.png)
